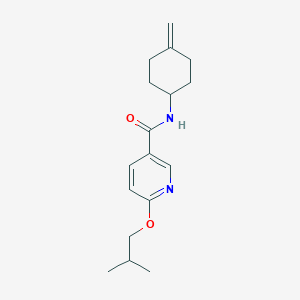

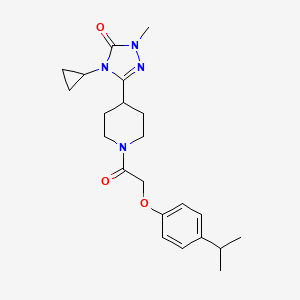

2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans, also known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPOC is a heterocyclic organic compound that has a unique structure and properties, making it an interesting candidate for drug development.

Scientific Research Applications

Synthesis and Transformations

Synthesis and Transformations of Derivatives

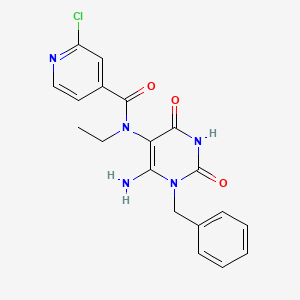

This compound and its derivatives have been extensively used in chemical synthesis. For example, Prokopenko et al. (2010) demonstrated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the creation of functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Synthesis in Complex Formation

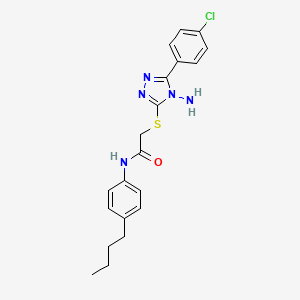

Budzisz et al. (2004) explored the use of pyrazole derivatives, including this compound, in forming complexes with platinum(II) and palladium(II) metal ions. This indicates its utility in creating metal complexes for various applications (Budzisz, Małecka, & Nawrot, 2004).

Mononuclear Coordination Complexes

Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation and crystallization property with CuII/CoII/ZnII, indicating the compound’s potential in the formation of coordination complexes (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Reactions with Hydroxylamines and Carbazates

Korkusuz and Yıldırım (2010) discussed reactions involving 1H-pyrazole-3-carboxylic acid, a closely related compound, with hydroxylamines and carbazates, highlighting the chemical reactivity and potential applications of such compounds in synthetic chemistry (Korkusuz & Yıldırım, 2010).

Molecular Docking Studies

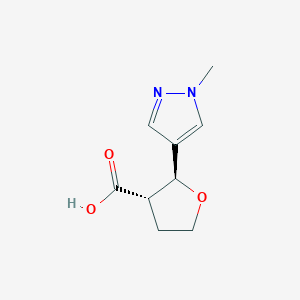

Ganga Reddy et al. (2022) synthesized a series of compounds including pyrazole derivatives and conducted molecular docking studies, suggesting potential applications in understanding molecular interactions (Ganga Reddy, R. Reddy, Ramana Reddy, Laxminarayana, & S. Reddy, 2022).

Solid-State Properties

- Structural and Dynamic Properties in Solid State: Infantes et al. (2013) studied the structure of pyrazole-4-carboxylic acids in the solid state, providing insights into their polymorphism and solid-state proton transfer, relevant for understanding the physical properties of these compounds (Infantes, García, López, Claramunt, & Elguero, 2013).

Catalytic Hydrogenation

- Catalytic Hydrogenation Studies: Gorpinchenko et al. (2009) researched the hydrogenation of the methyl ester of 1H-pyrazoline-3-carboxylic acid, a structurally similar compound, demonstrating its potential in catalytic processes (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).

properties

IUPAC Name |

(2S,3S)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11-5-6(4-10-11)8-7(9(12)13)2-3-14-8/h4-5,7-8H,2-3H2,1H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXBLGGLWCRNR-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(CCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)

![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)

![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)

![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)

![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)